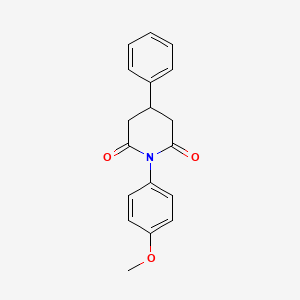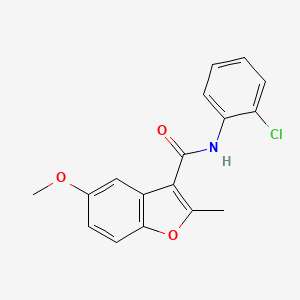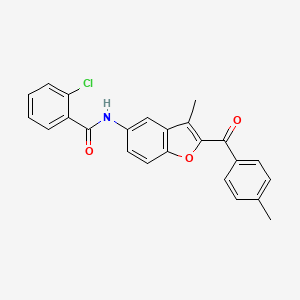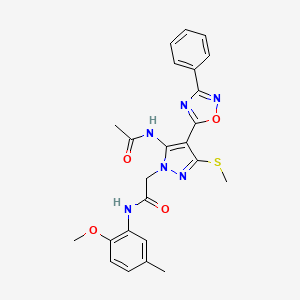
1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a piperidine ring, which is further substituted with two keto groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate through a Mannich reaction to form the intermediate 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate can then be further functionalized to introduce the phenyl group and the keto groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: The methoxy group and phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. For example, it has been shown to inhibit certain enzymes involved in oxidative stress and microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but differs in the structure of the piperidine ring.
4-Methoxyphencyclidine: Another compound with a methoxyphenyl group, but with different pharmacological properties.
Uniqueness
1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its dual keto groups and the combination of methoxyphenyl and phenyl groups make it a versatile compound for various research applications.
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C18H17NO3/c1-22-16-9-7-15(8-10-16)19-17(20)11-14(12-18(19)21)13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3 |
InChI Key |
XHHKUCUNCXDPDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11276733.png)
![1-(3-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea](/img/structure/B11276734.png)
![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B11276736.png)





![N-(4-ethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11276766.png)
![methyl 4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11276778.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11276796.png)
![N-{5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL}-3-butoxybenzamide](/img/structure/B11276804.png)

